7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multicomponent reactions. One efficient method involves the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol. This method is environmentally friendly and proceeds under mild reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multicomponent reactions are likely to be employed to ensure high yields and environmentally sustainable processes.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions may introduce various alkyl or aryl groups.
Scientific Research Applications
7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7,7-dimethyl-5-oxo-4-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 7-amino-4-methyl-2H-chromen-2-one
Uniqueness
7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features and potential pharmacological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a compound of significant interest .
Properties
IUPAC Name |
7,7-dimethyl-2-(2-phenylethylamino)-6,8-dihydroquinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-18(2)10-15-14(16(22)11-18)12-20-17(21-15)19-9-8-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXOSSQECEHCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NCCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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